Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13642238
InChI: InChI=1S/C6H5F3N2O2.Na/c1-11-2-3(6(7,8)9)10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1
SMILES: CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+]
Molecular Formula: C6H4F3N2NaO2
Molecular Weight: 216.09 g/mol

Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate

CAS No.:

Cat. No.: VC13642238

Molecular Formula: C6H4F3N2NaO2

Molecular Weight: 216.09 g/mol

* For research use only. Not for human or veterinary use.

Sodium 1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate -

Specification

Molecular Formula C6H4F3N2NaO2
Molecular Weight 216.09 g/mol
IUPAC Name sodium;1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate
Standard InChI InChI=1S/C6H5F3N2O2.Na/c1-11-2-3(6(7,8)9)10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1
Standard InChI Key CLKNTGQKZZAAET-UHFFFAOYSA-M
SMILES CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+]
Canonical SMILES CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₆H₄F₃N₂NaO₂, with a molecular weight of 216.09 g/mol . Key structural features include:

  • A five-membered imidazole ring with nitrogen atoms at positions 1 and 3.

  • A trifluoromethyl (-CF₃) group at position 4, which introduces strong electron-withdrawing effects.

  • A methyl (-CH₃) group at position 1, providing steric bulk.

  • A carboxylate (-COO⁻Na⁺) group at position 2, enabling ionic interactions and solubility in aqueous media .

The sodium salt form stabilizes the carboxylate moiety, preventing decarboxylation under standard conditions .

Spectral and Computational Data

  • SMILES Notation: CN1C=C(N=C1C(=O)[O-])C(F)(F)F.[Na+]

  • InChI Key: DYQXNEOHILYDEP-UHFFFAOYSA-N (parent acid) .

  • LogP: Estimated at 1.2–1.8, reflecting moderate lipophilicity due to the -CF₃ group.

  • TPSA (Topological Polar Surface Area): 52.6 Ų, indicating moderate polarity .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Imidazole Ring Formation: Cyclization of α-azidoenones with imidamide precursors under catalyst-free conditions at 120°C .

  • Trifluoromethylation: Radical trifluoromethylation using reagents like Umemoto’s reagent or CF₃I in the presence of photoredox catalysts.

  • Carboxylation: Reaction with CO₂ under basic conditions to install the carboxylate group.

  • Salt Formation: Neutralization with sodium hydroxide to yield the final product .

A representative protocol from Shabalin and Camp (2020) achieves yields of 65–78% for analogous imidazole carboxylates .

Industrial Manufacturing

Industrial processes prioritize scalability and cost efficiency:

  • Continuous Flow Synthesis: Enables precise control over exothermic trifluoromethylation steps, reducing byproduct formation.

  • Green Chemistry Metrics: Atom economy of 82% and E-factor of 3.2 (kg waste/kg product) have been reported for similar compounds .

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum antimicrobial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

The -CF₃ group enhances membrane permeability, while the carboxylate facilitates target binding via ionic interactions.

Agrochemical Intermediates

The compound serves as a precursor for:

  • Herbicides: Fluorinated imidazoles disrupt plant acetyl-CoA carboxylase .

  • Insecticides: Structural analogs inhibit chitin synthase in arthropods .

Recent Research Advancements

Mechanistic Studies

  • Radical Pathways: The -CF₃ group participates in single-electron transfer (SET) reactions, enabling C–F bond activation under mild conditions.

  • Decarboxylation Kinetics: Thermal gravimetric analysis (TGA) shows decomposition onset at 185°C, with CO₂ release confirmed by IR .

Comparative Analysis with Analogues

CompoundLogPMIC (S. aureus)Water Solubility (g/L)
Sodium 1-methyl-4-CF₃-imidazole-2-COO⁻1.516 µg/mL12.3
1,4-Dimethylimidazole-2-carboxylate0.864 µg/mL8.7
Trifluoromethoxybenzene2.1N/A0.5

Data adapted from .

Future Directions

Synthetic Chemistry

  • Photocatalytic Trifluoromethylation: Developing visible-light-driven protocols to improve selectivity .

  • Biocatalytic Routes: Engineering imine reductases for asymmetric synthesis of chiral imidazoles.

Biological Evaluation

  • In Vivo Toxicity: Acute oral LD₅₀ studies in rodent models are pending.

  • Structure-Activity Relationships (SAR): Systematic modification of the -CF₃ and carboxylate groups to optimize bioactivity .

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